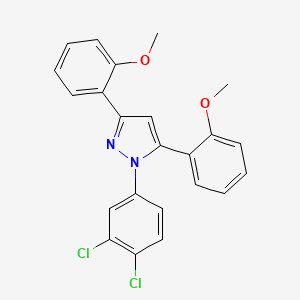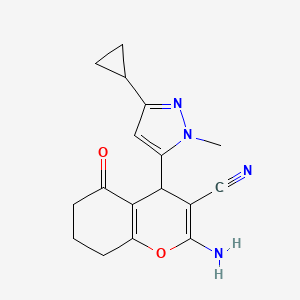![molecular formula C14H15F3N6O2 B10912861 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10912861.png)
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, a cyclopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of advanced catalysts and reaction conditions tailored to the specific requirements of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing pyrazoles and cyclopropyl derivatives. Examples are:
- 4-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Cyclopropyl-1H-pyrazole-4-carboxamide
Uniqueness
What sets 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a trifluoromethyl group and a cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15F3N6O2 |
|---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
4-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15F3N6O2/c1-22-5-8(12(21-22)13(18)25)19-11(24)6-23-9(7-2-3-7)4-10(20-23)14(15,16)17/h4-5,7H,2-3,6H2,1H3,(H2,18,25)(H,19,24) |
InChI Key |
IGVAIKBMBCNUFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912790.png)
![N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912797.png)

![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B10912805.png)
![1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10912807.png)
![propan-2-yl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10912822.png)
![4-bromo-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10912827.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10912830.png)
![N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide](/img/structure/B10912834.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B10912836.png)

![1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912842.png)
![3-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B10912848.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-methyl-6-phenylpyrimidine](/img/structure/B10912858.png)
